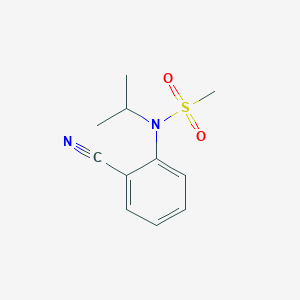

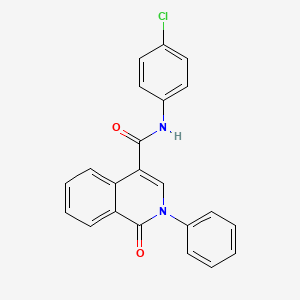

N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide, commonly known as CYM-5442, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to modulate various biological pathways, making it a promising candidate for drug development.

Scientific Research Applications

Synthetic Methodology Development

A study outlined a one-pot sulfonyl chloride-pyridine mediated disulfonylation process for the synthesis of N-(2-cyanophenyl)disulfonamides. This method, characterized by high yield and short reaction time, utilizes readily available substrates and is complemented by extensive structural characterization through NMR, IR, mass spectrometry, and X-ray diffraction analyses. The geometric optimization of these compounds suggests potential applications in material science and organic synthesis due to their distinct structural features (Mphahlele & Maluleka, 2021).

Antimicrobial Agents

Novel heterocyclic compounds incorporating the sulfamoyl moiety, which is structurally similar to N-(2-Cyanophenyl)-N-isopropylmethanesulfonamide, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated promising results as antimicrobial agents, highlighting the potential of sulfonamide derivatives in the development of new therapeutic agents (Darwish et al., 2014).

Carbonic Anhydrase Inhibitors

Sulfonamide derivatives, including those related to this compound, have been investigated for their inhibitory activity against carbonic anhydrase isoenzymes. These studies have identified several compounds with moderate to weak inhibitory activities, suggesting their potential application in designing inhibitors targeting specific isoforms of this enzyme, which plays a crucial role in various physiological and pathological processes (Winum et al., 2006).

Material Science and Organic Chemistry

The synthesis of vinylsulfones and vinylsulfonamides, which include structures related to this compound, has been explored due to their wide range of biological activities and utility in synthetic organic chemistry. These compounds are particularly noted for their role as active agents in addition and electrocyclization reactions, highlighting their importance in the development of new materials and synthetic methodologies (Unnamed authors, 2020).

properties

IUPAC Name |

N-(2-cyanophenyl)-N-propan-2-ylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2S/c1-9(2)13(16(3,14)15)11-7-5-4-6-10(11)8-12/h4-7,9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFBFYPZJLDXPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=CC=C1C#N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate](/img/structure/B2527538.png)

![3-{3-[Ethyl(3-methylphenyl)amino]propyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2527543.png)

![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2527544.png)

![[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine](/img/structure/B2527554.png)

![N-(2,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2527555.png)

![[(2R)-oxolan-2-yl]methylthiourea](/img/structure/B2527556.png)

![4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B2527557.png)

![4-[(2-Chloro-1-benzofuran-3-yl)methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B2527558.png)